Bethanidine iodide

Vue d'ensemble

Description

L'iodure de béthanidine est un dérivé de la guanidine connu pour ses propriétés antihypertensives. Il agit principalement en bloquant la transmission adrénergique, ce qui le rend efficace pour réduire l'hypertension artérielle. Ce composé est particulièrement reconnu pour sa capacité à agir comme un agoniste alpha-2 adrénergique, ce qui contribue à la diminution de la pression artérielle en supprimant la sécrétion de rénine et en interférant avec le système nerveux sympathique .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'iodure de béthanidine peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de la guanidine avec le chlorure de benzyle dans des conditions contrôlées. La réaction nécessite généralement un solvant tel que l'éthanol et un catalyseur comme l'hydroxyde de sodium pour faciliter la formation du produit souhaité.

Méthodes de production industrielle : À l'échelle industrielle, la production d'iodure de béthanidine implique l'utilisation de grands réacteurs où la guanidine et le chlorure de benzyle sont mélangés en présence d'un solvant et d'un catalyseur. Le mélange réactionnel est ensuite chauffé à une température spécifique pour assurer une réaction complète. Le produit est purifié par des processus de cristallisation et de filtration pour obtenir de l'iodure de béthanidine de haute pureté.

Analyse Des Réactions Chimiques

Types de réactions : L'iodure de béthanidine subit plusieurs types de réactions chimiques, notamment :

Oxydation : Cette réaction peut conduire à la formation de divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir l'iodure de béthanidine en ses formes réduites.

Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, sont courantes avec l'iodure de béthanidine.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont souvent utilisés.

Substitution : Des nucléophiles comme le méthylate de sodium peuvent être utilisés dans les réactions de substitution.

Produits principaux : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire divers dérivés guanidinium oxydés, tandis que les réactions de substitution peuvent produire une gamme de composés béthanidine substitués.

4. Applications de la recherche scientifique

L'iodure de béthanidine a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme composé modèle pour étudier la chimie du guanidinium et ses interactions avec divers réactifs.

Biologie : Les chercheurs utilisent l'iodure de béthanidine pour étudier ses effets sur les récepteurs adrénergiques et son potentiel en tant qu'agent thérapeutique.

Médecine : Sa principale application est le traitement de l'hypertension artérielle, où il aide à gérer l'hypertension artérielle.

Industrie : L'iodure de béthanidine est utilisé dans le développement de médicaments antihypertenseurs et d'autres formulations pharmaceutiques.

5. Mécanisme d'action

L'iodure de béthanidine exerce ses effets en agissant comme un agoniste alpha-2 adrénergique. Cette action conduit à la suppression de la sécrétion de rénine et à l'interférence avec le système nerveux sympathique, ce qui entraîne une diminution de la pression artérielle. Le composé cible les récepteurs adrénergiques et les canaux potassiques, qui jouent un rôle crucial dans son activité antihypertensive .

Composés similaires :

Guanéthidine : Un autre dérivé de la guanidine utilisé pour l'hypertension mais avec un mécanisme d'action différent.

Méthyldopa : Un agent antihypertenseur qui fonctionne par des voies différentes de celles de l'iodure de béthanidine.

Phénoxybenzamine : Un antagoniste alpha-adrénergique non sélectif utilisé à des fins thérapeutiques similaires.

Unicité : L'iodure de béthanidine est unique dans son action spécifique en tant qu'agoniste alpha-2 adrénergique, ce qui le distingue des autres agents antihypertenseurs qui peuvent agir par des mécanismes différents ou cibler des récepteurs différents.

L'iodure de béthanidine continue d'être un composé précieux à la fois en recherche et en clinique en raison de ses propriétés pharmacologiques spécifiques et de son efficacité dans la gestion de l'hypertension artérielle.

Applications De Recherche Scientifique

Bethanidine iodide has a wide range of applications in scientific research:

Chemistry: It is used as a model compound to study guanidinium chemistry and its interactions with various reagents.

Biology: Researchers use this compound to investigate its effects on adrenergic receptors and its potential as a therapeutic agent.

Medicine: Its primary application is in the treatment of hypertension, where it helps manage high blood pressure.

Industry: this compound is used in the development of antihypertensive drugs and other pharmaceutical formulations.

Mécanisme D'action

Bethanidine iodide exerts its effects by acting as an alpha-2 adrenergic agonist. This action leads to the suppression of renin secretion and interference with the sympathetic nervous system, resulting in decreased blood pressure. The compound targets adrenergic receptors and potassium channels, which play a crucial role in its antihypertensive activity .

Comparaison Avec Des Composés Similaires

Guanethidine: Another guanidinium derivative used for hypertension but with a different mechanism of action.

Methyldopa: An antihypertensive agent that works by different pathways compared to bethanidine iodide.

Phenoxybenzamine: A non-selective alpha-adrenergic antagonist used for similar therapeutic purposes.

Uniqueness: this compound is unique in its specific action as an alpha-2 adrenergic agonist, which distinguishes it from other antihypertensive agents that may act through different mechanisms or target different receptors.

This compound continues to be a valuable compound in both research and clinical settings due to its specific pharmacological properties and effectiveness in managing hypertension.

Activité Biologique

Bethanidine iodide is a quaternary ammonium compound derived from the alkaloid bethanidine, primarily recognized for its antihypertensive properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and clinical applications.

Chemical Structure and Properties

This compound is characterized by a positively charged nitrogen atom with four substituents, which contributes to its solubility and pharmacokinetic profile. Its structure allows it to function effectively as a central sympatholytic agent, reducing sympathetic outflow from the central nervous system (CNS) and thus lowering blood pressure.

The primary mechanism of action for this compound involves:

- Central Sympatholytic Activity : It acts on the CNS to inhibit sympathetic nervous system activity, leading to vasodilation and reduced heart rate.

- Peripheral Effects : Although its main action is central, it also influences peripheral vascular resistance.

This dual action differentiates it from other antihypertensive agents that primarily exert their effects peripherally.

Pharmacological Effects

This compound has been studied for various pharmacological effects, particularly in the context of hypertension and arrhythmias:

- Antihypertensive Effects : Clinical studies have shown that bethanidine can effectively manage hypertension by preventing the induction of ventricular tachycardia (VT) in patients with symptomatic VT. In a study involving 20 patients, bethanidine demonstrated efficacy in preventing VT induction in 50% of those not protected by procainamide .

- Antiarrhythmic Action : In patients treated with bethanidine for an average of 11 months, there was no recurrence of VT, indicating its potential as a long-term therapeutic option for arrhythmias .

Case Study 1: Ventricular Tachycardia Management

In a controlled study involving patients with symptomatic VT, administration of bethanidine at doses ranging from 5 to 10 mg/kg resulted in significant protection against VT induction. The study highlighted that while procainamide was effective in some cases, bethanidine provided additional protection in patients not responding to procainamide alone .

Case Study 2: Long-term Efficacy

A cohort of four patients receiving long-term bethanidine treatment showed sustained efficacy without clinical recurrence of VT. This suggests that bethanidine may offer a reliable option for managing chronic arrhythmic conditions .

Comparative Analysis with Other Antihypertensives

This compound shares structural and functional similarities with other antihypertensive agents. The following table summarizes key features:

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Prazosin | Quinazoline derivative | Alpha-1 adrenergic antagonist used for hypertension |

| Doxazosin | Quinazoline derivative | Long-acting alpha-1 blocker for hypertension treatment |

| Terazosin | Quinazoline derivative | Similar mechanism as Prazosin but longer duration |

| Bethanidine | Quaternary ammonium | Central sympatholytic agent with unique mechanism |

Bethanidine's unique mechanism as a central sympatholytic agent sets it apart from these alternatives, which predominantly act through peripheral mechanisms.

Propriétés

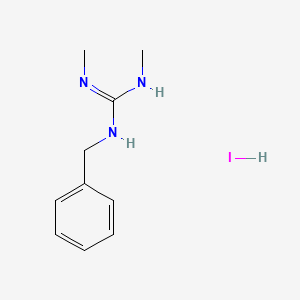

IUPAC Name |

1-benzyl-2,3-dimethylguanidine;hydroiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3.HI/c1-11-10(12-2)13-8-9-6-4-3-5-7-9;/h3-7H,8H2,1-2H3,(H2,11,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRUMPJVDPHEFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=NC)NCC1=CC=CC=C1.I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16IN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30182803 | |

| Record name | 2-Benzyl-1,3-dimethylguanidine monohydriodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2863-34-5 | |

| Record name | Guanidine, N,N′′-dimethyl-N′-(phenylmethyl)-, hydriodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2863-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Benzyl-1,3-dimethylguanidine monohydriodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002863345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzyl-1,3-dimethylguanidine monohydriodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30182803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzyl-1,3-dimethylguanidine monohydriodide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.802 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.